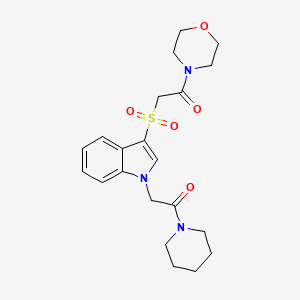

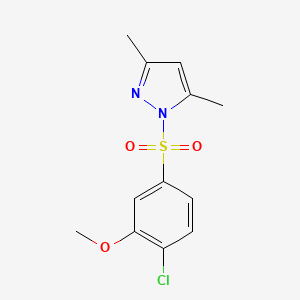

![molecular formula C24H19N7O B2789557 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide CAS No. 1005949-85-8](/img/structure/B2789557.png)

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidines via reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, one study reported the NMR spectrum of a similar compound .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, one study reported the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one study reported the IR and NMR spectra of a similar compound .科学的研究の応用

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Field

Biomedical Research

Application Summary

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have diverse substituents at positions N1, C3, C4, C5, and C6 .

Method of Application

The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

Results or Outcomes

These compounds have been used in various biomedical applications .

Anticancer Activity of Pyrazolo[3,4-d]Pyrimidines

Field

Cancer Research

Application Summary

Pyrazolo[3,4-d]pyrimidines have shown promising pharmacological properties, including anti-proliferative and antitumor activity . They have been used in the development of target-specific cancer chemotherapeutics .

Method of Application

The synthesis of these compounds involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial AcOH .

Results or Outcomes

The tested compound showed marked antitumor activity against all the tested cell lines with IC50 values of 5.00–32.52 μM .

Industrial Applications of 1H-1,2,3-Triazole Analogs

Field

Industrial Chemistry

Application Summary

1H-1,2,3-Triazole analogs are widely used in industrial applications .

Method of Application

The specific methods of application vary depending on the industry and the specific use case .

Results or Outcomes

These compounds are used as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Biomedical Applications of Hydrazones

Application Summary

Hydrazones have diverse biological applications .

Method of Application

The specific methods of application vary depending on the specific use case .

Results or Outcomes

Hydrazones have been used as antimicrobial, antidiabetic, anticonvulsant, analgesic, antidepressant, anti-inflammatory, antiplatelet, antimalarial, antimycobacterial, vasodilator, anticancer, anti-HIV, and antiviral agents .

Therapeutic Potential of Imidazole Containing Compounds

Field

Pharmaceutical Research

Application Summary

Imidazole containing compounds have diverse therapeutic potential .

Results or Outcomes

These compounds have been used for antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Field

Chemical Synthesis

Application Summary

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Method of Application

Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Results or Outcomes

These compounds have been synthesized using various methods, each with its own advantages and drawbacks .

CDK2 Inhibitors for Cancer Treatment

Application Summary

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Method of Application

The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

将来の方向性

特性

IUPAC Name |

(E)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N7O/c1-17-14-21(28-22(32)13-12-18-8-4-2-5-9-18)31(29-17)24-20-15-27-30(23(20)25-16-26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIBLJIGVXHPS-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

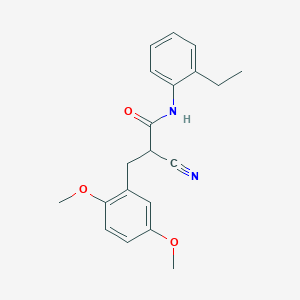

![[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2789480.png)

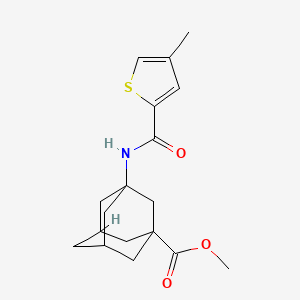

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate](/img/structure/B2789483.png)

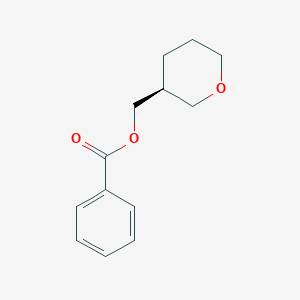

![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2789484.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)

![Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B2789491.png)

![3-(4-Methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2789495.png)

![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2789496.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2789497.png)